molecular formula C6H5ClFNO B13891420 5-Chloro-2-fluoro-3-methoxyaniline

5-Chloro-2-fluoro-3-methoxyaniline

Cat. No.: B13891420
M. Wt: 161.56 g/mol
InChI Key: SZUGCVVRPAWNSC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-methoxyaniline: is an organic compound with the molecular formula C7H7ClFNO It is a substituted aniline derivative, characterized by the presence of chloro, fluoro, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-methoxyaniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-3-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-3-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is utilized in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of materials with specific properties, such as improved stability or enhanced performance .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-fluoro-3-methoxyaniline is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

3-amino-5-chloro-2-fluorophenol

InChI

InChI=1S/C6H5ClFNO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H,9H2

InChI Key

SZUGCVVRPAWNSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)O)Cl

Origin of Product

United States

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